![molecular formula C19H19N5O B2765031 4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide CAS No. 2176152-33-1](/img/structure/B2765031.png)
4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been found to be effective in the treatment of various diseases.
Applications De Recherche Scientifique
- Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, some compounds demonstrated significant inhibitory effects, making them potential candidates for TB treatment.
- Imidazole-containing compounds have diverse applications, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of an imidazole moiety in N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide suggests potential therapeutic applications .
- Researchers explore the molecular interactions of derivatized conjugates in docking studies. These insights guide further development of compounds like N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide for targeted drug design .
- Analogues of pyrazine and pyrazinamide have shown promise as anti-TB agents. Substituted N-phenylpyrazine-2-carboxamides exhibit higher anti-TB activity than the standard drug PZA . This suggests that compounds related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide could be explored further.
- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a highly regioselective nucleophilic aromatic substitution. Such reactions are essential in medicinal chemistry for creating novel compounds with specific functional groups .
- Given the rise of multidrug-resistant TB, there’s an urgent need for effective anti-TB drugs. Investigating compounds related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide may contribute to developing new therapies .
Anti-Tubercular Activity
Imidazole-Containing Compounds
Chemical Biology and Drug Design
Anti-Mycobacterial Agents
Nucleophilic Aromatic Substitution
Drug Resistance and New Therapies
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(21-10-17-9-18(15-5-6-15)23-12-22-17)16-3-1-14(2-4-16)11-24-8-7-20-13-24/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBVOPGYLMRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.